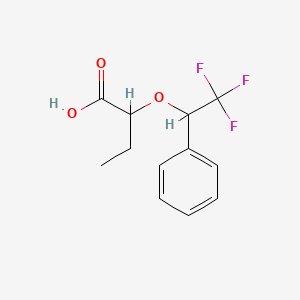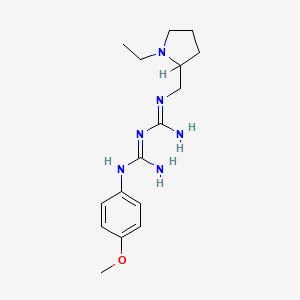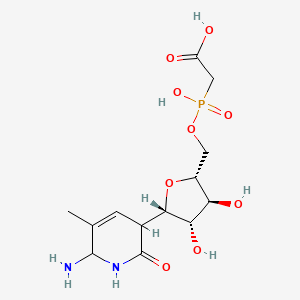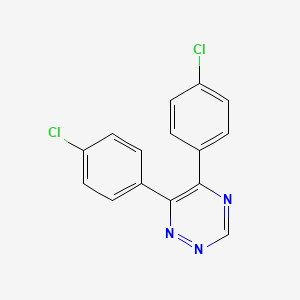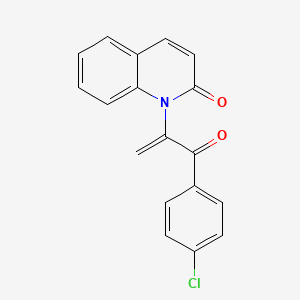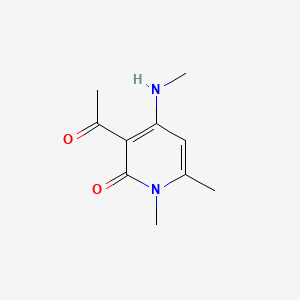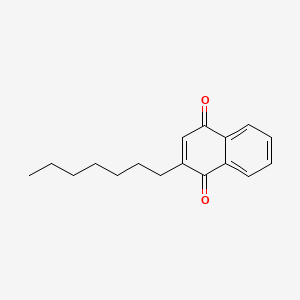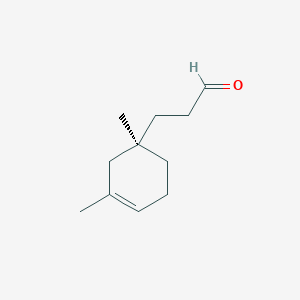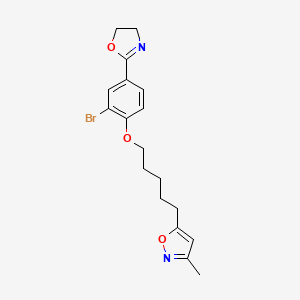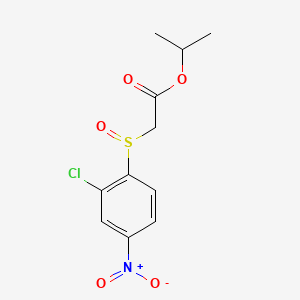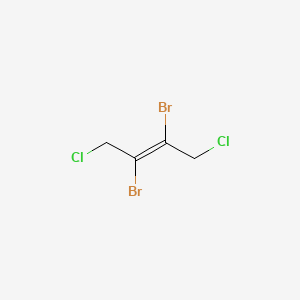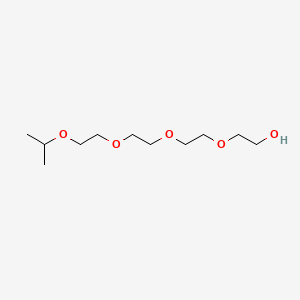
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is a chemical compound with the molecular formula C11H24O5. It is a type of polyether alcohol, characterized by the presence of multiple ether groups (-O-) and a hydroxyl group (-OH) at the terminal position. This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol typically involves the reaction of ethylene oxide with a suitable alcohol precursor under controlled conditions. The process can be summarized as follows:
Starting Material: The synthesis begins with a suitable alcohol, such as 13-methyl-1-tetradecanol.
Reaction with Ethylene Oxide: The alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide (KOH), to form the polyether chain.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of the reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halides or esters.
Applications De Recherche Scientifique
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The polyether chain allows for flexibility and interaction with different substrates, making it effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Similar structure but lacks the methyl group.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azido group, used in click chemistry.
3,6,9,12-Tetraoxatetracosan-1-ol: Longer polyether chain, different applications.
Uniqueness
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is unique due to the presence of the methyl group, which imparts distinct chemical and physical properties. This structural variation enhances its solubility, reactivity, and suitability for specific applications compared to its analogs.
Propriétés
Numéro CAS |
50668-49-0 |
|---|---|
Formule moléculaire |
C11H24O5 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H24O5/c1-11(2)16-10-9-15-8-7-14-6-5-13-4-3-12/h11-12H,3-10H2,1-2H3 |
Clé InChI |
JECPJHZWLKEQFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


